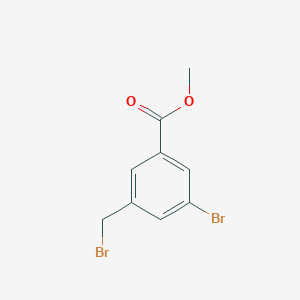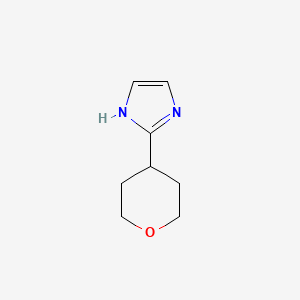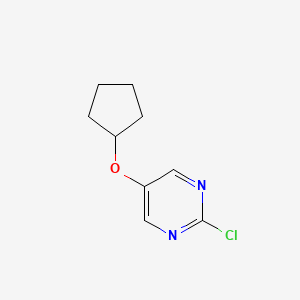
2-Chloro-5-(cyclopentyloxy)pyrimidine
描述
2-Chloro-5-(cyclopentyloxy)pyrimidine is a heterocyclic compound with the linear formula C9H11ClN2O . It has a molecular weight of 198.65 and appears as a white to yellow solid .
Synthesis Analysis
The synthesis of 2-Chloro-5-(cyclopentyloxy)pyrimidine involves a reaction with 2-chloropyrimidin-5-ol, chlorocyclopentane, and potassium carbonate in N,N-dimethylformamide . The mixture is heated at 65°C for 16 hours, then water is added and the mixture is extracted with ethyl acetate . The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated in vacuo . The residue is purified by column chromatography to yield 2-chloro-5-(cyclopentyloxy)pyrimidine .Molecular Structure Analysis
The IUPAC name for 2-Chloro-5-(cyclopentyloxy)pyrimidine is 2-chloro-5-(cyclopentyloxy)pyrimidine . The InChI code is 1S/C9H11ClN2O/c10-9-11-5-8(6-12-9)13-7-3-1-2-4-7/h5-7H,1-4H2 .Chemical Reactions Analysis
2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . More research is needed to understand the specific chemical reactions involving 2-Chloro-5-(cyclopentyloxy)pyrimidine.Physical And Chemical Properties Analysis
2-Chloro-5-(cyclopentyloxy)pyrimidine is a white to yellow solid . It has a molecular weight of 198.65 .科学研究应用
Antiviral Activity
- 5-Substituted 2,4-diaminopyrimidine derivatives, including those with chlorine substitution, showed marked inhibition of retrovirus replication in cell culture. These compounds were effective against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, demonstrating potential antiretroviral activity (Hocková et al., 2003).
Synthesis and Biological Evaluation
- Pyrimidine derivatives, including those synthesized from 4,6-diamino-1H-pyrimidine-2-thione, were evaluated for their antimicrobial activity. Several compounds exhibited promising results, indicating their potential use in antimicrobial therapies (Sayed et al., 2006).
Antioxidant Properties
- Bis(2-(pyrimidin-2-yl)ethoxy)alkanes synthesized using 2-chloropyrimidine displayed significant antioxidant activity in various in vitro assays. This research highlights the potential of pyrimidine derivatives in developing antioxidant agents (Rani et al., 2012).
Antitumor Activity
- Fluorocyclopentenyl-cytosine, a derivative of cyclopentenyl-pyrimidines, showed potent antitumor activity across a range of tumor cell lines, indicating the significance of the cyclopentenyl group in enhancing biological activity (Choi et al., 2012).
DNA Interaction and Photolyase Activity
- Research on DNA photolyase, an enzyme that repairs DNA using visible light, revealed the importance of pyrimidine derivatives in the repair process. This study contributes to our understanding of DNA repair mechanisms at the molecular level (Sancar, 1994).
Synthesis Methods and Medicinal Applications
- Studies have focused on the synthesis methods and biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs. These compounds are of interest in medicinal chemistry due to their application in various medical and pharmaceutical fields (Monier et al., 2019).
未来方向
Pyrimidines, including 2-Chloro-5-(cyclopentyloxy)pyrimidine, have potential applications in various fields due to their unique properties. They have been studied for their anti-inflammatory activities and structure–activity relationships . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .
属性
IUPAC Name |
2-chloro-5-cyclopentyloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-11-5-8(6-12-9)13-7-3-1-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANHSBQXHPLZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CN=C(N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(cyclopentyloxy)pyrimidine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine](/img/structure/B1456859.png)
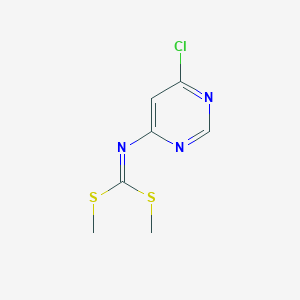
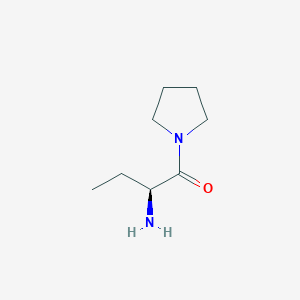
![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)
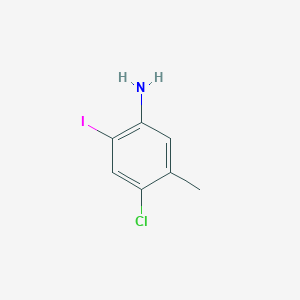
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)

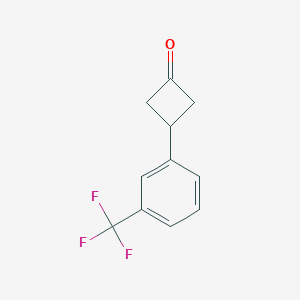
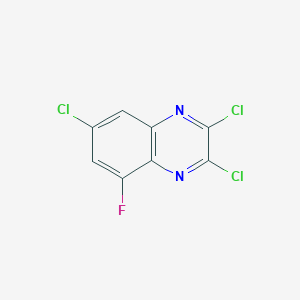

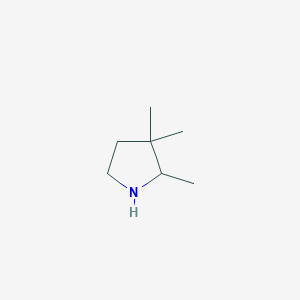
![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)
